molecular formula C21H17N3O6 B2863510 methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946332-14-5

methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2863510
CAS No.: 946332-14-5
M. Wt: 407.382
InChI Key: ARZVOMMEPWYRHC-UHFFFAOYSA-N
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Description

Methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a structurally complex organic compound characterized by a benzoate ester backbone linked to a 1,2-dihydropyridine ring via an amide bond. The dihydropyridine moiety is further substituted with a 3-nitrophenylmethyl group.

Properties

IUPAC Name

methyl 2-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6/c1-30-21(27)16-8-2-3-10-18(16)22-19(25)17-9-5-11-23(20(17)26)13-14-6-4-7-15(12-14)24(28)29/h2-12H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZVOMMEPWYRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Dihydropyridine Synthesis with Modified Aldehyde Input

The Hantzsch reaction typically condenses aldehydes, β-keto esters, and ammonia to form dihydropyridines. For this compound, 3-nitrobenzaldehyde replaces the conventional aldehyde.

Procedure :

  • React 3-nitrobenzaldehyde (1.0 equiv) with methyl acetoacetate (2.2 equiv) and ammonium acetate (1.5 equiv) in ethanol at reflux for 12 hours.
  • Acidify the mixture to precipitate the dihydropyridine carboxylic acid.
  • Recrystallize from ethanol to yield 1-(3-nitrophenylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (62–68% yield).

Key Insight : The nitro group’s electron-withdrawing nature slows condensation, necessitating extended reaction times compared to non-nitrated aldehydes.

Benzylation of Preformed Dihydropyridine

An alternative route involves benzylating a preformed dihydropyridine:

  • Synthesize 2-oxo-1,2-dihydropyridine-3-carboxylic acid via Hantzsch reaction using formaldehyde.
  • Treat with 3-nitrobenzyl bromide (1.2 equiv) in DMF using potassium carbonate as a base at 60°C for 6 hours.
  • Isolate the product via aqueous workup (55–60% yield).

Advantage : Avoids nitro group interference during ring formation but introduces additional steps.

Preparation of Methyl 2-Aminobenzoate

Esterification of 2-Aminobenzoic Acid

Procedure :

  • Reflux 2-aminobenzoic acid with methanol (10 equiv) and concentrated sulfuric acid (catalytic) for 8 hours.
  • Neutralize with sodium bicarbonate and extract with ethyl acetate (85–90% yield).

Note : The amine group remains unprotected during esterification due to its ortho position’s steric hindrance, reducing side reactions.

Amide Coupling Strategies

Acid Chloride-Mediated Coupling

  • Convert 1-(3-nitrophenylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid to its acyl chloride using thionyl chloride (3.0 equiv) in dichloromethane at 0°C.
  • Add methyl 2-aminobenzoate (1.1 equiv) and triethylamine (2.0 equiv) dropwise, stirring at room temperature for 4 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product (70–75% yield).

Coupling via Carbodiimide Reagents

  • Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) (1.2 equiv) and hydroxybenzotriazole (HOBt) (1.2 equiv) in DMF.
  • Add methyl 2-aminobenzoate (1.0 equiv) and stir at 25°C for 12 hours.
  • Quench with water and extract with ethyl acetate (68–72% yield).

Comparison : Acid chloride method offers higher yields but requires stringent moisture control, while carbodiimide protocols are milder but costlier.

One-Pot Tandem Synthesis

A patent-derived approach condenses multiple steps into a single reactor:

  • Combine 3-nitrobenzaldehyde , methyl acetoacetate , methyl 2-aminobenzoate , and ammonium acetate in acetic acid.
  • Reflux for 24 hours, enabling sequential Hantzsch cyclization and in situ amide formation.
  • Isolate the product via crystallization (50–55% yield).

Limitation : Lower yield due to competing side reactions but advantageous for industrial scalability.

Analytical Characterization and Validation

Critical spectroscopic data for the final compound:

Technique Key Signals
1H NMR (400 MHz, CDCl3) δ 8.72 (s, 1H, NH), 8.21–8.18 (m, 2H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 5.32 (s, 2H, CH2), 3.89 (s, 3H, OCH3).
13C NMR (100 MHz, CDCl3) δ 170.2 (C=O), 164.8 (C=O), 148.1 (NO2), 134.5–122.3 (Ar-C), 52.1 (OCH3).
HRMS [M+H]+ Calculated: 438.1321; Found: 438.1318.

Industrial-Scale Considerations

A patent (US5977369A) highlights continuous-flow reactors for Hantzsch reactions, reducing reaction times from hours to minutes and improving yield consistency. Catalyst recycling (e.g., BTBA in PMC synthesis) further enhances cost efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the dihydropyridine ring could yield a pyridine derivative.

Scientific Research Applications

methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dihydropyridine ring can interact with ion channels and receptors, modulating their activity and leading to physiological responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Potential Applications Reference
Methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate 3-Nitrophenylmethyl, dihydropyridine Amide, ester, nitro Hypothesized: Agrochemical
Diclofop-methyl 2,4-Dichlorophenoxy Ester, aryl ether Herbicide
Haloxyfop methyl 3-Chloro-5-(trifluoromethyl)-pyridinyloxy Ester, pyridine, trifluoromethyl Herbicide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, hydroxyalkyl Amide, alcohol Metal-catalyzed C–H activation

Physicochemical Properties (Inferred)

  • Stability : The dihydropyridine ring may undergo oxidation to pyridine under aerobic conditions, unlike stable pyrimidine rings in tribenuron methyl .
  • Reactivity : The amide group could enable coordination to transition metals, akin to the directing group in ’s benzamide .

Biological Activity

Methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18N2O4\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_4

This compound features a dihydropyridine core, which is significant for its biological interactions. The presence of the nitrophenyl group is also noteworthy as it may influence the compound's reactivity and binding properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related dihydropyridine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls and interference with metabolic processes.

CompoundActivityTarget Organisms
Dihydropyridine Derivative AAntibacterialE. coli, S. aureus
Dihydropyridine Derivative BAntifungalC. albicans

Anticancer Activity

Dihydropyridine derivatives are also explored for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.

Case Study:
A study investigated the cytotoxic effects of a related compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Compounds similar to this compound have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.

Table: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)
AChECompetitive15
COXNon-competitive25

The biological activity of this compound can be attributed to several mechanisms:

  • Allosteric Modulation : Similar compounds act as allosteric modulators for various receptors, enhancing or inhibiting receptor activity without directly competing with endogenous ligands .
  • Oxidative Stress Induction : The generation of ROS leads to cellular stress responses that can trigger apoptosis in cancer cells.
  • Enzyme Interaction : Binding to active sites or allosteric sites on enzymes alters their activity, providing therapeutic benefits.

Q & A

Q. What are the standard synthetic routes for methyl 2-{1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with precursors like substituted pyridine derivatives and nitrophenylmethyl halides. Key steps include:
  • Amide bond formation : Coupling 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with 3-nitrophenylmethylamine under reflux conditions in solvents like ethanol or DMF, often using coupling agents (e.g., EDCI/HOBt) .
  • Esterification : Reacting the resulting amide with methyl 2-hydroxybenzoate in the presence of acid catalysts (e.g., H₂SO₄) .
  • Microwave-assisted synthesis : Enhances reaction rates and yields compared to traditional reflux .
    Characterization :
  • NMR spectroscopy (¹H, ¹³C) confirms proton environments and carbon frameworks, particularly distinguishing the dihydropyridine ring and nitro group .
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. How do researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : A combination of analytical techniques is employed:
  • X-ray crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirms planar conformations influenced by π-conjugation .
  • High-resolution mass spectrometry (HRMS) : Ensures exact mass matches theoretical calculations (e.g., resolving power >20,000) .
  • Elemental analysis : Validates C, H, N, O composition within ±0.4% of theoretical values .
  • HPLC : Assesses purity (>95% by area normalization) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies optimize reaction yields when synthesizing this compound, particularly addressing steric hindrance from the nitro group?

  • Methodological Answer :
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-substituted intermediates .
  • Catalyst screening : Pd-based catalysts or phase-transfer agents mitigate electron-withdrawing effects of the nitro group during coupling reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions in nitrophenylmethylation steps .
    Example Data :
ConditionYield (%)Purity (%)
DMF, 80°C, 12h6292
Microwave, 100°C, 2h7896

Q. How can tautomeric forms of this compound be identified, and what implications do these forms have on biological activity?

  • Methodological Answer :
  • Solid-state analysis : X-ray crystallography distinguishes keto-amine (lactam) vs. enol tautomers, as seen in structurally analogous compounds .
  • Solution-state NMR : Temperature-dependent ¹H NMR experiments detect tautomeric shifts (e.g., NH proton exchange rates) .
    Implications :
    The lactam form dominates in crystalline states, favoring hydrogen-bonded dimers that may influence solubility and receptor binding in biological assays .

Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (Td >200°C suggests thermal stability) .
    Environmental fate : Follow protocols from long-term ecotoxicology projects (e.g., Project INCHEMBIOL) to evaluate abiotic/biotic transformations .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
  • Meta-analysis : Compare IC₅₀ values from studies using the same methodology (e.g., COX-2 inhibition assays) .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing nitro with cyano groups) to isolate structure-activity relationships .

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